Virginiamycin S1

Antibacterial synergy Minimum inhibitory concentration Streptogramin combination therapy

Virginiamycin S1 (VS1, CAS 23152-29-6, MW 823.89) is a cyclic hexadepsipeptide antibiotic belonging to the streptogramin B (type B synergimycin) family, produced by Streptomyces virginiae. It constitutes approximately 25% of the natural virginiamycin complex alongside its streptogramin A partner virginiamycin M1 (VM1, ~75%), and functions as a bacteriostatic inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center, specifically blocking aminoacyl-tRNA binding and peptide bond formation.

Molecular Formula C23H34N6O8
Molecular Weight 522.6 g/mol
Cat. No. B8066979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirginiamycin S1
Molecular FormulaC23H34N6O8
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCC(=O)CC3C(=O)NCC(=O)OCC(C(=O)N1)NC
InChIInChI=1S/C23H34N6O8/c1-3-14-23(36)29-7-4-5-16(29)21(34)25-10-18(31)28-8-6-13(30)9-17(28)22(35)26-11-19(32)37-12-15(24-2)20(33)27-14/h14-17,24H,3-12H2,1-2H3,(H,25,34)(H,26,35)(H,27,33)
InChIKeyVUSOFOWHIJEBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Virginiamycin S1 Procurement Guide: Streptogramin B Cyclic Hexadepsipeptide for Antimicrobial and Agrochemical Research


Virginiamycin S1 (VS1, CAS 23152-29-6, MW 823.89) is a cyclic hexadepsipeptide antibiotic belonging to the streptogramin B (type B synergimycin) family, produced by Streptomyces virginiae . It constitutes approximately 25% of the natural virginiamycin complex alongside its streptogramin A partner virginiamycin M1 (VM1, ~75%), and functions as a bacteriostatic inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center, specifically blocking aminoacyl-tRNA binding and peptide bond formation [1]. Unlike its semisynthetic derivative quinupristin, VS1 is the native fermentation product and serves as both a direct antibacterial research tool and the biosynthetic precursor for semisynthetic therapeutic streptogramins [2].

Why Virginiamycin S1 Cannot Be Replaced by Other Streptogramin B Compounds in Experimental and Industrial Workflows


Virginiamycin S1 occupies a unique position within the streptogramin B class that precludes straightforward substitution. First, it contains the rare nonproteinogenic amino acid L-phenylglycine (L-pheGly) in its core macrocyclic structure, a feature requiring the dedicated biosynthetic gene visG and absent in most other streptogramin B congeners such as pristinamycin IA [1]. Second, its ribosomal binding mode—reversible when used alone but rendering protein synthesis inhibition irreversible when combined with VM1—creates a component-specific functional bifurcation that synthetic analogs like quinupristin do not identically replicate [2]. Third, VS1 exhibits cross-kingdom insecticidal and acaricidal activities that are not documented for its semisynthetic derivatives, expanding its utility beyond antibacterial research [3]. These structural, mechanistic, and functional distinctions mean that substituting VS1 with another streptogramin B compound in a research or industrial protocol will yield non-equivalent outcomes.

Virginiamycin S1: Head-to-Head Quantitative Evidence for Differentiated Procurement Decisions


Synergy-Driven MIC Reduction: Virginiamycin S1 Alone vs. M1 Alone vs. S1+M1 Combination Against Staphylococcus aureus

When tested individually against Staphylococcus aureus (golden coccus), virginiamycin S1 exhibits a minimum inhibitory concentration (MIC) of 4 μg/mL, while its partner virginiamycin M1 shows substantially greater intrinsic potency at 0.25 μg/mL [1]. However, when combined at the optimal synergistic ratio (M1:S1 = 70:30), the MIC drops to 0.125 μg/mL, representing a 32-fold improvement over S1 alone and a 2-fold improvement over M1 alone [1]. This demonstrates that S1's primary value is not as a standalone antibacterial but as an essential synergy partner that amplifies M1 potency by 1–30 fold depending on the target organism [1]. The synergistic ratio of 70–75% M1 to 25–30% S1 is critical; deviations from this ratio reduce total antimicrobial activity [2].

Antibacterial synergy Minimum inhibitory concentration Streptogramin combination therapy

Ribosomal Binding Affinity: Virginiamycin S vs. Semisynthetic Quinupristin with and without Partner Streptogramin A

In a direct head-to-head fluorescence-based binding study using tightly coupled 70S ribosomes, virginiamycin S (VS, the natural streptogramin B) and quinupristin (a semisynthetic streptogramin B derived from pristinamycin IA) showed comparable intrinsic association constants: VS Ka = 2.8 × 10⁷ M⁻¹ vs. quinupristin Ka = 3.5 × 10⁷ M⁻¹ [1]. In the presence of their respective streptogramin A partners, both experienced an approximately 20-fold affinity enhancement: VS + virginiamycin M (VM) reached Ka = 60 × 10⁷ M⁻¹, while quinupristin + dalfopristin reached Ka = 69 × 10⁷ M⁻¹ [1]. Critically, the background fluorescence of unbound virginiamycin S was 10-fold higher than that of unbound quinupristin, making quinupristin the superior probe for fluorescence-based ribosomal binding assays [1]. This 10-fold higher intrinsic fluorescence of VS represents a measurable limitation for certain experimental designs.

Ribosome binding kinetics Streptogramin fluorescence assay Association constant determination

Unique Nonproteinogenic L-Phenylglycine Core: Structural Differentiation from Pristinamycin IA and Other Streptogramin B Congeners

Virginiamycin S1 is distinguished from all other major streptogramin B antibiotics by the presence of the nonproteinogenic amino acid L-phenylglycine (L-pheGly) in its cyclic hexadepsipeptide core [1]. This rare amino acid is found in only a few natural products, including pristinamycin I and the bicyclic peptide dityromycin [2]. The incorporation of L-pheGly into VS1 is absolutely dependent on the visG gene: targeted deletion of visG in S. virginiae results in complete loss of VS1 production without any change in VM1 production, confirming component-specific biosynthesis [1]. Exogenous supplementation with L-pheGly fully restores VS1 production in the visG disruptant, and the cognate nonribosomal peptide synthetase VisF displays high substrate specificity toward L-pheGly for the final condensation step [1]. By contrast, pristinamycin IA (mikamycin B, vernamycin Bα) does not contain L-pheGly but instead incorporates a 4-(dimethylamino)-N-methyl-L-phenylalanine moiety, making VS1 structurally and biosynthetically distinct within the streptogramin B family [3].

Nonribosomal peptide biosynthesis L-phenylglycine incorporation Streptogramin B structural biology

Cross-Kingdom Pesticidal Activity: Virginiamycin S1 Insecticidal and Acaricidal Effects vs. Organophosphorus Pesticide Metathion

Virginiamycin S1, together with M1, exhibits selective insecticidal activity against the Colorado potato beetle (Leptinotarsa decemlineata) that is quantitatively comparable to the effect of the organophosphorus pesticide Metathion [1]. Additionally, both S1 and M1 display an acaricidal effect on eggs of the two-spotted spider mite (Tetranychus urticae) [1]. This cross-kingdom activity is a distinguishing feature of the natural virginiamycin components; it has not been documented for the semisynthetic streptogramin derivatives quinupristin and dalfopristin, which were developed exclusively for human parenteral antibacterial therapy [2]. The pesticidal activity profile positions VS1 as a dual-utility compound relevant to both antimicrobial and agrochemical research programs, unlike the clinically optimized streptogramin B analogs that lack documented insecticidal or acaricidal properties.

Insecticidal antibiotic Acaricidal activity Agricultural antibiotic application

Component-Specific Efflux Resistance: varS-Encoded Virginiamycin S Transporter vs. cfr-Mediated Cross-Resistance

Resistance to virginiamycin S is mediated by at least two distinct mechanisms: the cfr gene, which confers broad resistance to multiple antibiotic classes including streptogramins by methylation of 23S rRNA, and the component-specific varS gene, which encodes a dedicated virginiamycin S efflux transporter [1][2]. The varS gene product is a 14-transmembrane-segment drug efflux protein with 68–73% homology to known efflux transporters, and its heterologous expression in Streptomyces lividans confers virginiamycin S-specific resistance without affecting virginiamycin M sensitivity [1]. Transcription of varS is induced 1–2 hours before the onset of virginiamycin M1 and S production, and exogenously added virginiamycin S alone can induce monocistronic varS transcripts [1]. This component-specific resistance regulation is not described for quinupristin, which is subject primarily to cfr-mediated ribosomal modification and vat acetyltransferase-mediated inactivation, but lacks a dedicated S-specific efflux system comparable to varS [3].

Antibiotic resistance mechanism Streptogramin efflux varS resistance gene

Virginiamycin S1: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Streptogramin Synergy Mechanism Studies Requiring Isolated S1 Component

Investigators studying the molecular basis of streptogramin A/B synergism require pure virginiamycin S1 as the B-component probe. The quantitative evidence that S1 alone exhibits a MIC of 4 μg/mL against S. aureus, which drops to 0.125 μg/mL when combined with M1 at the 70:30 ratio [Section 3, Evidence_Item_1], provides a well-characterized dynamic range for synergy assays. The demonstrated ~20-fold increase in ribosomal binding affinity when S1 is combined with M1 (Ka from 2.8 × 10⁷ to 60 × 10⁷ M⁻¹) [Section 3, Evidence_Item_2] establishes S1 as the reference B-component for binding enhancement studies.

Nonribosomal Peptide Synthetase Engineering and L-Phenylglycine Biosynthesis Research

Research groups studying the incorporation of nonproteinogenic amino acids into nonribosomal peptides require virginiamycin S1 as the definitive product readout for visG/visF functionality. The complete loss of S1 production upon visG deletion and its full restoration by exogenous L-pheGly supplementation [Section 3, Evidence_Item_3] make S1 the ideal quantitative endpoint for heterologous expression and pathway engineering studies. VS1 procurement is mandatory for any laboratory seeking to reconstitute or modify streptogramin B biosynthesis.

Agrochemical Discovery Programs Screening Antibiotic-Derived Pesticidal Leads

VS1's demonstrated insecticidal activity against Leptinotarsa decemlineata at levels comparable to the organophosphorus pesticide Metathion, combined with acaricidal activity against Tetranychus urticae eggs [Section 3, Evidence_Item_4], positions this compound as a screening-standard positive control for agrochemical discovery programs. The cross-kingdom activity profile differentiates VS1 from clinically developed streptogramin B derivatives that lack any documented pesticidal activity, making VS1 the only streptogramin B compound suitable for agricultural lead optimization campaigns.

Streptogramin Resistance Mechanism Characterization Using varS-Dependent Systems

Researchers investigating component-specific antibiotic efflux mechanisms require virginiamycin S1 as the essential cognate ligand for varS transporter functional assays. The varS gene product specifically recognizes and effluxes virginiamycin S, and varS transcription is inducible by exogenous S1 alone [Section 3, Evidence_Item_5]. This component-specific resistance pathway is not engaged by quinupristin or other semisynthetic streptogramin B derivatives, mandating procurement of authentic VS1 for any study targeting varS/varR-mediated resistance or for screening varS efflux inhibitors.

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